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Compound of Interest

Compound Name: Methyl 2-isocyanatobenzoate

Cat. No.: B167905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
2-isocyanatobenzoate (C₉H₇NO₃), a key intermediate in the synthesis of various

pharmaceuticals and agrochemicals. This document details predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized

experimental protocols for their acquisition.

Chemical Structure and Properties
IUPAC Name: Methyl 2-isocyanatobenzoate

CAS Number: 1793-07-3

Molecular Formula: C₉H₇NO₃[1]

Molecular Weight: 177.16 g/mol

Appearance: Solid

Melting Point: 45-49 °C

Boiling Point: 101 °C at 2 mmHg
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The following tables summarize the predicted and available spectroscopic data for methyl 2-
isocyanatobenzoate. Direct experimental data for this specific compound is not widely

available in public databases; therefore, the NMR and IR data are predicted based on the

analysis of structurally similar compounds, such as methyl 4-isocyanatobenzoate and methyl

benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.90 - 8.10 d 1H
Aromatic H (ortho to -

COOCH₃)

~7.10 - 7.60 m 3H Aromatic H

~3.90 s 3H -OCH₃

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~165 C=O (ester)

~135 C-NCO

~133 Aromatic CH

~131 Aromatic CH

~129 C-COOCH₃

~125 N=C=O

~124 Aromatic CH

~52 -OCH₃

Infrared (IR) Spectroscopy
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Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

~2270 - 2240 Strong
Asymmetric stretching of

isocyanate (-N=C=O)

~1720 Strong C=O stretching of ester

~1600, ~1490 Medium C=C stretching of aromatic ring

~1250 Strong C-O stretching of ester

~750 Strong
C-H bending of ortho-

disubstituted benzene

Mass Spectrometry (MS)
The predicted mass spectrometry data is based on the molecular weight and common

fragmentation patterns of esters and aromatic compounds.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Predicted Adduct/Fragment Ion

177 [M]⁺ (Molecular Ion)

178 [M+H]⁺

200 [M+Na]⁺

146 [M - OCH₃]⁺

118 [M - COOCH₃]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for methyl 2-
isocyanatobenzoate.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of methyl 2-isocyanatobenzoate in

0.6-0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A longer acquisition time and a higher number of scans will be necessary compared to ¹H

NMR.

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

Data Processing: Process the raw data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction. Calibrate the chemical shifts using

the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy
Sample Preparation: As methyl 2-isocyanatobenzoate is a solid, the spectrum can be

obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr

pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty ATR crystal or the KBr pellet press.
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Record the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of methyl 2-isocyanatobenzoate in a

suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1

mg/mL.[2] Further dilute this solution to the low µg/mL or ng/mL range.[2]

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source,

coupled with a gas chromatograph (GC-MS) for sample introduction, or a direct insertion

probe.

Data Acquisition:

For GC-MS, inject a small volume of the prepared sample onto the GC column. The

compound will be separated and then introduced into the mass spectrometer.

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-300).

The standard electron energy for EI is 70 eV.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of methyl
2-isocyanatobenzoate.
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Caption: Workflow for spectroscopic analysis of methyl 2-isocyanatobenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-isocyanatobenzoate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167905#spectroscopic-data-nmr-ir-ms-of-methyl-2-
isocyanatobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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